molecular formula C13H18N2O3 B8709438 (2-Amino-benzoylamino)-acetic acid tert-butyl ester CAS No. 855997-66-9

(2-Amino-benzoylamino)-acetic acid tert-butyl ester

Cat. No. B8709438
CAS RN: 855997-66-9
M. Wt: 250.29 g/mol
InChI Key: YVSOUEFRPCMTDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Amino-benzoylamino)-acetic acid tert-butyl ester is a useful research compound. Its molecular formula is C13H18N2O3 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Amino-benzoylamino)-acetic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Amino-benzoylamino)-acetic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

855997-66-9

Product Name

(2-Amino-benzoylamino)-acetic acid tert-butyl ester

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

tert-butyl 2-[(2-aminobenzoyl)amino]acetate

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)18-11(16)8-15-12(17)9-6-4-5-7-10(9)14/h4-7H,8,14H2,1-3H3,(H,15,17)

InChI Key

YVSOUEFRPCMTDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC(=O)C1=CC=CC=C1N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of isatoic anhydride (25 g, 0.15 mol) in DMF (250 ml), glycine tert butyl ester (30.64 g, 0.18 mol) is added, followed by the dropwise addition of triethylamine (52 ml, 0.37 mol) over a period of 30 minutes. The resulting suspension is heated at 50° C. for 3 hours, 60° C. for 30 minutes, then at 70° C. for 30 minutes. The reaction mixture is then allowed to cool to RT and treated with water (300 ml). The resulting solution is stirred at RT for 30 minutes, diluted further with water (200 ml), and the product extracted with EtOAc (2×500 ml). The organic extracts are combined, washed with water (2×300 ml), brine (1×300 ml), dried (MgSO4), filtered, concentrated in vacuo, and dried under vacuum to give the title compound as a peachy white solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
30.64 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

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